molecular formula C13H11Cl2N3O2 B1394209 Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate CAS No. 858955-37-0

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate

Cat. No. B1394209
M. Wt: 312.15 g/mol
InChI Key: PXCZEJRHVNHLHI-UHFFFAOYSA-N
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Description

“Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate” is a chemical compound that has been used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives . It has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give these derivatives .


Synthesis Analysis

The compound was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, making it an intermediate in the synthesis of a variety of interesting heterocyclic systems .


Chemical Reactions Analysis

In chemical reactions, this compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives . Acylation and intramolecular cyclization of the pyran with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride resulted in the formation of the corresponding desired bicyclic pyrimidine derivatives .

Scientific Research Applications

1. Chemistry: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

  • Summary of the Application : Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives .
  • Methods of Application : The compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .
  • Results or Outcomes : The reaction resulted in moderate to high yields (48–78%). The synthesized compounds demonstrated activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .

2. Pharmacology: Neuroprotective and Anti-neuroinflammatory Agents

  • Summary of the Application : Triazole-pyrimidine hybrids, which can be synthesized using Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate, have potential neuroprotective and anti-neuroinflammatory properties .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

3. Chemistry: Synthesis of Bicyclic [6 + 6] Systems

  • Summary of the Application : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems .
  • Methods of Application : The synthesis methods involve reactions of the substituents linked to the ring carbon and nitrogen atoms .
  • Results or Outcomes : The synthesized compounds have shown various biological applications .

4. Chemistry: Synthesis of Pyrimidine Derivatives

  • Summary of the Application : The compound is used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives .
  • Methods of Application : The compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .
  • Results or Outcomes : The reaction resulted in moderate to high yields (48–78%). The synthesized compounds demonstrated activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .

5. Pharmacology: Synthesis of Triazole-Pyrimidine Hybrids

  • Summary of the Application : The compound is used in the synthesis of novel triazole-pyrimidine hybrids, which have potential neuroprotective and anti-neuroinflammatory properties .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

6. Chemistry: Synthesis of Bicyclic [6 + 6] Systems

  • Summary of the Application : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems .
  • Methods of Application : The synthesis methods involve reactions of the substituents linked to the ring carbon and nitrogen atoms .
  • Results or Outcomes : The synthesized compounds have shown various biological applications .

properties

IUPAC Name

ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCZEJRHVNHLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676908
Record name Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate

CAS RN

858955-37-0
Record name Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-5-chloro-2-(4-chlorophenyl)-4-pyrimidinecarboxylic acid (i.e. the product of Example 4, Step C) (20.0 g, 70.4 mmol) in ethanol (70 mL) was added thionyl chloride (5.14 mL, 70.4 mmol) while maintaining the temperature below 15° C. using an ice bath. The reaction mixture was then heated at reflux overnight. Water was added. Then with external cooling aqueous sodium hydroxide (50%) was added to adjust the pH to 7. The resulting solid was isolated by filtration and dried to afford the title product, a compound of the present invention, as a light beige solid (20.1 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
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